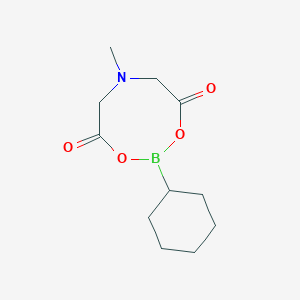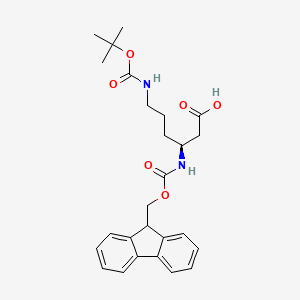
Naloxone-3-glucuronide
Descripción general
Descripción
Naloxone-3-glucuronide is a metabolite of naloxone . Naloxone is a pure opioid antagonist and, when taken at recommended doses, has no physiological effects in the absence of an opioid agonist . Naloxone-3-glucuronide can be used for the assay of naloxone metabolites .
Molecular Structure Analysis
Naloxone-3-glucuronide has a molecular weight of 503.50 and a chemical formula of C25H29NO10 . It contains a total of 70 bonds, including 41 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, and various ring structures .Chemical Reactions Analysis
Naloxone primarily undergoes glucuronidation to form naloxone-3-glucuronide . The specific chemical reactions involving Naloxone-3-glucuronide are not detailed in the retrieved sources.Physical And Chemical Properties Analysis
Naloxone-3-glucuronide has a molecular weight of 503.50 and a chemical formula of C25H29NO10 . Further physical and chemical properties are not detailed in the retrieved sources.Aplicaciones Científicas De Investigación
Opioid Overdose Treatment
Naloxone-3-glucuronide is a metabolite of Naloxone, which is a World Health Organization (WHO)-listed essential medicine and is the first choice for treating the respiratory depression of opioids . It acts by competitive displacement of opioid agonists at the μ-opioid receptor (MOR). Its effect depends on pharmacological characteristics of the opioid agonist, such as dissociation rate from the MOR receptor and constitution of the victim .
Pharmacokinetics Research
Naloxone-3-glucuronide has been used in pharmacokinetic research. For instance, Papathanasiou et al. developed a pharmacokinetic model that characterized the pharmacokinetics of naloxone and naloxone-3-glucuronide after high-dose intranasal target-controlled infusion in healthy subjects .
Morphine Antagonism
Naloxone-3-glucuronide has been shown to reverse the morphine-induced reduction of the luminal outflow to baseline within 10 minutes . This suggests that it could be used as a potent antagonist for morphine, especially in cases of overdose.
Gastrointestinal Motility Research
In research related to gastrointestinal motility, Naloxone-3-glucuronide has been shown to reverse the morphine-induced reduction of the luminal outflow in the isolated rat colon . This suggests that it could be used in research related to opioid-induced constipation and other gastrointestinal side effects of opioids.
Assay of Naloxone Metabolites
Naloxone-3-glucuronide can be used for the assay of naloxone metabolites . This makes it useful in research related to the metabolism of naloxone and other similar compounds.
Peripherally Restricted Opioid Antagonist
Naloxone-3-glucuronide is a highly polar naloxone derivative that peripherally antagonizes the motility-lowering effect of morphine in the perfused isolated rat colon . It is stable and does not cross the colon-mucosal blood barrier , making it a potentially useful tool in research related to peripheral opioid receptors.
Mecanismo De Acción
Target of Action
Naloxone-3-glucuronide, like its parent compound Naloxone, primarily targets the μ-opioid receptors (MOR) in the body . These receptors play a crucial role in the analgesic effects of opioids and are also involved in the adverse effects of opioids, such as respiratory depression and constipation .
Mode of Action
Naloxone-3-glucuronide acts by competitively displacing opioid agonists at the μ-opioid receptor . This displacement is dependent on the pharmacological characteristics of the opioid agonist, such as its dissociation rate from the MOR receptor . By acting as an inverse agonist, Naloxone-3-glucuronide causes the rapid removal of any other drugs bound to these receptors .
Biochemical Pathways
The primary biochemical pathway affected by Naloxone-3-glucuronide is the opioid signaling pathway. By displacing opioid agonists from the μ-opioid receptor, Naloxone-3-glucuronide blocks the downstream effects of opioid signaling . This includes the inhibition of adenylate cyclase, decreased cAMP production, and reduced neuronal excitability . Additionally, Naloxone-3-glucuronide may also influence the Toll-Like Receptor 4 (TLR4) pathway, which is involved in the innate immune response .
Pharmacokinetics
Naloxone-3-glucuronide, similar to Naloxone, is rapidly eliminated due to high clearance . The half-life of Naloxone is between 60 to 120 minutes . The major routes for administration are intravenous, intramuscular, and intranasal . The nasal bioavailability is about 50%, and the time to maximum concentration (Tmax) is 15 to 30 minutes . The duration of action of 1 mg intravenous is 2 hours, possibly longer by intramuscular and intranasal administration .
Result of Action
The primary result of Naloxone-3-glucuronide’s action is the reversal of opioid-induced effects. By displacing opioid agonists from the μ-opioid receptor, Naloxone-3-glucuronide can rapidly restore normal breathing in a person if their breathing has slowed or stopped because of an opioid overdose . It is also able to reverse the morphine-induced delay of colonic transit time in humans .
Action Environment
The action, efficacy, and stability of Naloxone-3-glucuronide can be influenced by various environmental factors. For instance, the presence of other opioid agonists in the body can affect the displacement activity of Naloxone-3-glucuronide at the μ-opioid receptor . Additionally, the route of administration can also impact the onset and duration of its action .
Safety and Hazards
Naloxone-3-glucuronide is used for the assay of naloxone metabolites . A safety data sheet for naloxone suggests that there may be mild irritation at the site of contact, irritation and redness in the eyes, irritation of the throat if ingested, and irritation of the throat with a feeling of tightness in the chest if inhaled .
Direcciones Futuras
Intranasal administration of naloxone is effective in the treatment of opioid overdose when intravenous administration is impossible or undesirable . Naloxone is a World Health Organization (WHO)-listed essential medicine and is the first choice for treating the respiratory depression of opioids, also by lay-people witnessing an opioid overdose .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-4a-hydroxy-7-oxo-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO10/c1-2-8-26-9-7-24-15-11-3-4-13(34-23-18(30)16(28)17(29)20(36-23)22(31)32)19(15)35-21(24)12(27)5-6-25(24,33)14(26)10-11/h2-4,14,16-18,20-21,23,28-30,33H,1,5-10H2,(H,31,32)/t14-,16+,17+,18-,20+,21+,23-,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRNCSJRHACUJL-JXOQMJNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naloxone-3-glucuronide | |
CAS RN |
22135-79-1 | |
| Record name | Naloxone-3-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022135791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NALOXONE-3-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86O922U8J0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(8R,9S,13S,14S,17S)-2-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1512818.png)
![Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate](/img/structure/B1512820.png)
![Iron(2+) bis{1-[(2S,5S)-2,5-dimethylphospholan-1-yl]cyclopenta-2,4-dien-1-ide}](/img/structure/B1512823.png)

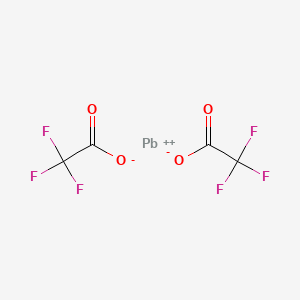
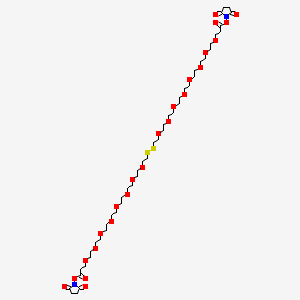
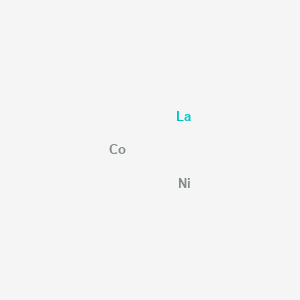
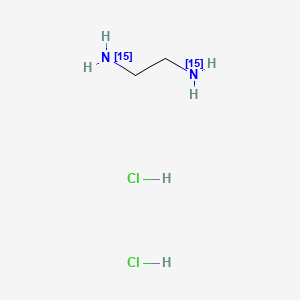
![Bis(2,2-dimethylpropanoato)(4-methylphenyl)bis[tris[4-(trifluoromethyl)phenyl]phosphine]rhodium](/img/structure/B1512835.png)
